
2-Chlor-4-fluor-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Übersicht
Beschreibung
“2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound with the empirical formula C11H15BClNO2 . It is a solid in form . This compound is an important boric acid derivative .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction and Density Functional Theory (DFT) . The results showed that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, compounds of this type are significant reaction intermediates in organic synthesis reactions, with many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 239.51 . The SMILES string representation of this compound isCC1(C)OB(OC1(C)C)c2ccnc(Cl)c2 .
Wissenschaftliche Forschungsanwendungen
Reagenz für die organische Synthese
Diese Verbindung kann als Reagenz in der organischen Synthese verwendet werden . Organoborverbindungen wie diese werden häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet, einem grundlegenden Prozess in der organischen Synthese.
Katalysator
Organoborverbindungen können auch als Katalysatoren in bestimmten chemischen Reaktionen dienen . Ein Katalysator ist eine Substanz, die die Geschwindigkeit einer chemischen Reaktion erhöht, ohne selbst eine dauerhafte chemische Veränderung zu erfahren.
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Eine der häufigsten Anwendungen von Organoborverbindungen sind Suzuki-Miyaura-Kreuzkupplungsreaktionen . Dies ist eine Art von palladiumkatalysierter Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. Die Reaktion beinhaltet die Kupplung einer Borsäure mit einem Aryl- oder Vinylhalogenid unter Verwendung eines Palladiumkatalysators und einer Base.
Arzneimittel-Abgabesysteme
Die Verbindung wurde bei der Entwicklung eines reaktiven Sauerstoffspezies (ROS)-reaktiven Arzneimittel-Abgabesystems verwendet . In dieser Anwendung wurde die Verbindung verwendet, um Hyaluronsäure (HA) strukturell zu modifizieren, um ein System zu schaffen, das auf ROS reagiert, bei denen es sich um chemisch reaktive Moleküle handelt, die Sauerstoff enthalten. Diese Art von System könnte möglicherweise für die gezielte Arzneimittelverabreichung bei der Behandlung verschiedener Krankheiten eingesetzt werden.
Behandlung von Parodontitis
Insbesondere wurde das oben erwähnte ROS-reaktive Arzneimittel-Abgabesystem zur Behandlung von Parodontitis verwendet . Parodontitis ist eine entzündliche Erkrankung, die zur Zerstörung des Gewebes führen kann, das die Zähne unterstützt. Das Arzneimittel-Abgabesystem wurde verwendet, um Curcumin, eine natürliche Verbindung mit entzündungshemmenden Eigenschaften, zu verkapseln, um Nanopartikel zu bilden, die zur Behandlung verwendet werden können.
Antimikrobielle Anwendungen
Es wurde auch festgestellt, dass das Arzneimittel-Abgabesystem die antimikrobielle Wirksamkeit von Curcumin bewahrt . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung von Behandlungen für bakterielle Infektionen eingesetzt werden könnte.
Safety and Hazards
Zukünftige Richtungen
Boronic acid pinacol ester compounds like this one have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future directions for this compound could involve further exploration of these applications.
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)8(14)6-9(7)15/h5-6,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDESJLFMWPMJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682338 | |
| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-20-9 | |
| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-fluoro-5-hydroxyphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine](/img/structure/B597089.png)
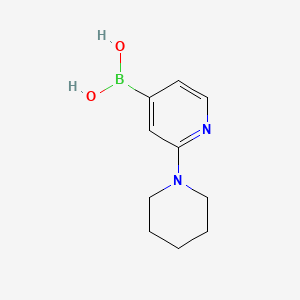
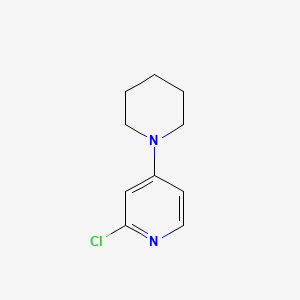

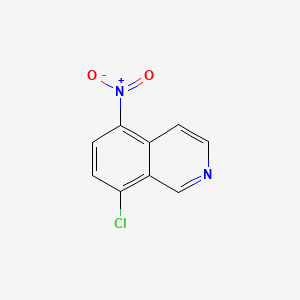
![(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B597100.png)
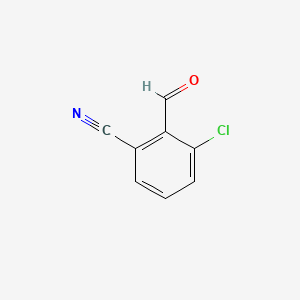
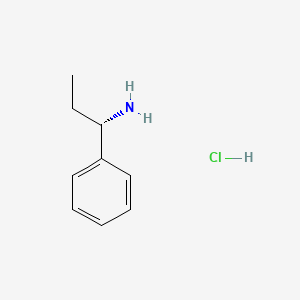
![Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-](/img/structure/B597104.png)
![1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B597106.png)


![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B597111.png)

